Fusaricidin C
Description
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
TVYTNA |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Fusaricidin C has demonstrated efficacy against a range of pathogens, including:
- Fungi : Effective against plant pathogens such as Fusarium oxysporum and Botrytis cinerea.
- Bacteria : Exhibits activity against Gram-positive bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fusarium oxysporum | Fungus | 10 mg/L |
| Botrytis cinerea | Fungus | 15 mg/L |
| Staphylococcus aureus | Bacterium | 5 mg/L |
| Pseudomonas aeruginosa | Bacterium | 8 mg/L |
Medical Applications
This compound is being investigated for its potential in treating infections, particularly those caused by antibiotic-resistant strains. Its low toxicity profile makes it a promising candidate for therapeutic use.
- Wound Healing : Studies indicate that fusaricidins can stimulate wound healing while preventing bacterial infections. For instance, novel analogs have shown enhanced activity against methicillin-resistant S. aureus (MRSA) in vivo models .
- Biofilm Disruption : this compound has been noted for its ability to disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics. This property is crucial for treating chronic infections .
Agricultural Applications
In agriculture, this compound is recognized for its biocontrol potential against plant pathogens.
- Biocontrol Agent : Research has shown that fusaricidin can inhibit the growth of pathogenic fungi responsible for diseases like Fusarium wilt in cucumbers. The compound induces systemic resistance in plants, enhancing their defense mechanisms .
Table 2: Biocontrol Efficacy of this compound
| Crop | Pathogen | Application Method | Result |
|---|---|---|---|
| Cucumber | Fusarium oxysporum | Foliar spray | Reduced disease severity by 70% |
| Wheat | Botrytis cinerea | Soil application | Inhibition zone diameter increased by 30% |
Case Studies
Several studies highlight the effectiveness of this compound:
- In a study involving cucumber seedlings infected with Fusarium oxysporum, treatment with fusaricidin significantly reduced disease incidence compared to untreated controls .
- Another investigation demonstrated that fusaricidin analogs improved antifungal activity by modifying structural components, resulting in higher efficacy against plant pathogens .
Comparison with Similar Compounds
Structural Variations and Molecular Weights
Fusaricidin C is one of 14 reported fusaricidin analogs, which differ in amino acid residues and molecular weights (Table 1).
Table 1: Structural and Molecular Weight Comparison of Fusaricidins
- Key Differences :
Antifungal Activity and Efficacy
This compound and analogs exhibit broad-spectrum antifungal activity, but potency varies significantly (Table 2).
Table 2: Antifungal Activity of Fusaricidin Compounds
- Key Findings :
- This compound shows moderate activity (MIC: 16–32 ppm) compared to LI-F07a (MIC: 8–16 ppm) and its engineered derivative (MIC: 4–8 ppm) .
- Structural modifications, such as the deletion of D-Ala6 in [ΔAla6] LI-F07a, enhance activity by 1-fold against F. oxysporum and B. cinerea .
- Fusaricidin A demonstrates comparable efficacy to this compound but is less potent against Fusarium species .
Table 3: Genetic and Production Features of Fusaricidin-Producing Strains
Preparation Methods
Microbial Strain and Culture Conditions
Fusaricidin C, like other fusaricidins, is produced by strains of Paenibacillus bacteria. The common approach involves cultivating these strains in specific nutrient media to induce production of fusaricidins:
- Strains such as Paenibacillus polymyxa or Paenibacillus sp. are grown on agar plates or in liquid media such as GYM medium (containing glucose, yeast extract, malt extract) or KL broth.
- Cultivation conditions typically include temperatures around room temperature to 37°C, agitation (e.g., 120-220 rpm), and aeration for several days (3 to 20 days depending on scale and strain).
- Large-scale fermentation can be performed in bioreactors with controlled agitation and aeration to optimize yield.
Fermentation Medium Optimization
- Bran-based culture media have been used to broaden the source of fusaricidin production and avoid chemically synthesized media, enhancing cost-effectiveness and sustainability.
- Addition of antifoaming agents such as silicone oil is common to control foaming during fermentation.
Extraction and Purification
Extraction Procedures
- After fermentation, the broth is subjected to solvent extraction. Common solvents include ethyl acetate and n-butanol.
- For example, the fermentation broth can be extracted by ethyl acetate at low temperature (4°C) for several hours, followed by drying of the organic phase.
- Alternatively, after centrifugation, the supernatant is heat-treated (60-80°C for 10-30 minutes) to inactivate proteases, then extracted with n-butanol. The organic phase is collected, solvent removed, dissolved in water, and freeze-dried to yield crude fusaricidin.
Purification Techniques
- The crude extract undergoes chromatographic separation:
- Silica gel column chromatography is also employed, with sequential elution using ethyl acetate, ethyl acetate/methanol mixtures, and methanol to isolate active fractions.
- Solid phase extraction cartridges (e.g., Chromabond HR-X) and reverse-phase C18 HPLC columns are used to further purify and isolate this compound and its homologues.
Chemical Synthesis and Structural Confirmation
Synthetic Strategy
- Chemical synthesis has been developed primarily for structural confirmation and to produce fusaricidin analogues.
- The fusaricidin molecule consists of a cyclic hexadepsipeptide core linked to a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.
- The synthesis involves:
Advantages of Synthetic Approaches
- On-resin head-to-tail macrolactamization improves yield and stereoselectivity compared to earlier macrolactonization methods.
- Incorporation of the protected guanidino group in the side chain building block reduces synthetic steps.
- Synthetic methods allow for production of fusaricidin derivatives with potential altered biological activity.
Summary Table of Preparation Methods
Research Findings and Notes
- The unique lipid side chain is crucial for antibiotic activity, and its biosynthesis is related to fatty acid synthesis pathways in Paenibacillus.
- Fermentation-derived fusaricidins are often isolated as mixtures of homologues differing by single amino acid residues.
- Synthetic approaches confirm stereochemistry and enable production of novel fusaricidin derivatives.
- Extraction and purification methods are optimized to maintain biological activity and yield high purity compounds suitable for further study or application.
Q & A
Q. What experimental methods are commonly employed to elucidate the structure of Fusaricidin C?
this compound's structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR analysis (e.g., , , 2D-COSY, and HSQC) resolves stereochemistry and functional groups, while HR-MS confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for absolute configuration determination. Researchers must ensure purity via HPLC prior to analysis and cross-validate results with existing literature to avoid misassignment .
Q. How is this compound biosynthesized in Paenibacillus polymyxa, and what genetic tools are used to study this pathway?
Biosynthetic studies rely on genome mining to identify nonribosomal peptide synthetase (NRPS) gene clusters. Tools like antiSMASH predict modular domains, while knockout mutagenesis (e.g., CRISPR-Cas9) validates gene function. Isotope-labeled precursor feeding (e.g., -acetate) traces metabolic flux. LC-MS/MS monitors intermediate production. Researchers should compare wild-type and mutant strains to confirm pathway activity .
Q. What in vitro assays are suitable for assessing this compound’s antimicrobial activity?
Standard methods include broth microdilution (MIC/MBC determination) against Gram-positive pathogens (e.g., Staphylococcus aureus), agar diffusion assays, and time-kill kinetics. Ensure consistency in inoculum size ( CFU/mL) and use CLSI guidelines. Include positive controls (e.g., vancomycin) and solvent controls to rule out vehicle effects. Data should be triplicated with statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity be systematically resolved?
Contradictions often arise from variations in cell lines, assay conditions, or purity. To address this:
- Use standardized cell lines (e.g., HEK293 vs. HepG2) and validate via multiple assays (MTT, LDH release, apoptosis markers).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature).
- Replicate experiments across independent labs using shared protocols .
Q. What experimental designs are optimal for studying this compound’s mechanism of action against biofilms?
Combine confocal microscopy (SYTO9/propidium iodide staining) with transcriptomic profiling (RNA-seq) of treated biofilms. Use microfluidic flow cells to simulate in vivo conditions. Include controls for metabolic activity (resazurin assay) and extracellular matrix disruption (protease treatment). Validate targets via CRISPR interference (CRISPRi) and overexpression studies .
Q. How can researchers investigate this compound’s stability under varying physiological conditions?
Design stability assays across pH gradients (2.0–7.4), temperatures (4–37°C), and simulated biological fluids (e.g., plasma, lysosomal fluid). Use HPLC-UV to quantify degradation products over time. Pair with mass spectrometry to identify breakdown metabolites. Apply kinetic modeling (first-order decay) to predict half-life .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., Hill equation) to calculate EC/IC. Apply bootstrap resampling for confidence intervals. For synergy studies (e.g., with β-lactams), employ the Chou-Talalay method (Combination Index). Ensure data normalization to baseline controls and account for batch effects via mixed-effects models .
Q. How should researchers address discrepancies in this compound’s reported solubility across studies?
- Standardize solvent systems (e.g., PBS vs. DMSO).
- Use dynamic light scattering (DLS) to detect aggregation.
- Validate solubility via saturation shake-flask method with HPLC quantification.
- Report temperature and pH explicitly, as these critically influence solubility .
Data Presentation and Reproducibility
Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?
Q. How can researchers design robust dose-response experiments for this compound?
Use a logarithmic concentration range (e.g., 0.1–100 μM) with ≥8 data points. Include triplicate technical replicates and three biological replicates. Predefine exclusion criteria for outliers (e.g., Grubbs’ test). Validate assays with a reference compound (e.g., daptomycin) in parallel .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
